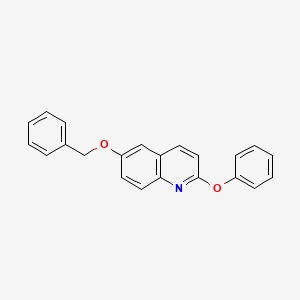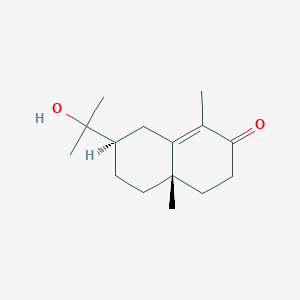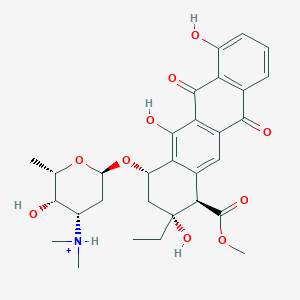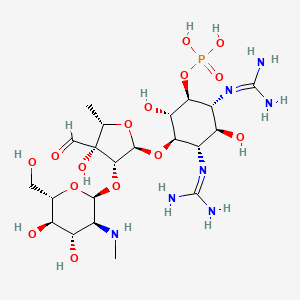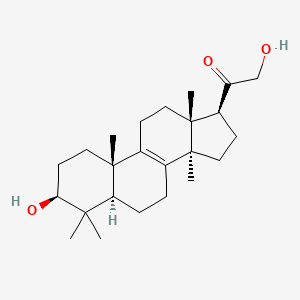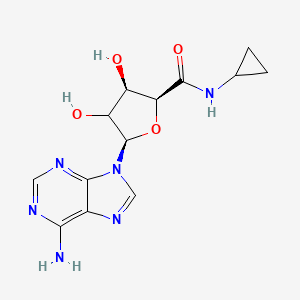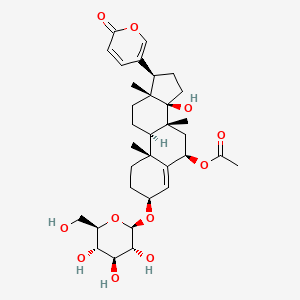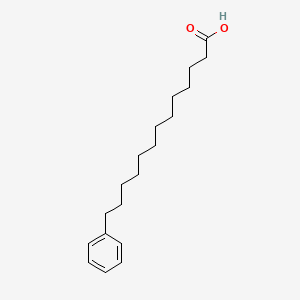
13-phenyltridecanoic Acid
Vue d'ensemble
Description
13-Phenyltridecanoic acid is a long-chain fatty acid with the molecular formula C19H30O2. It is characterized by a phenyl group attached to the thirteenth carbon of a tridecanoic acid chain. This compound is notable for its presence in the seed lipids of certain plants, particularly within the Araceae family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyltridecanoic acid typically involves the alkylation of a phenylacetic acid derivative with a suitable tridecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of phenyltridecenoic acids derived from natural sources. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
13-Phenyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group into a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products
Oxidation: Phenyltridecanone or phenyltridecanal.
Reduction: 13-phenyltridecanol.
Substitution: Nitro-13-phenyltridecanoic acid or sulfo-13-phenyltridecanoic acid.
Applications De Recherche Scientifique
13-Phenyltridecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Biology: Investigated for its role in the lipid metabolism of plants and microorganisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of biodegradable polymers
Mécanisme D'action
The mechanism of action of 13-phenyltridecanoic acid involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in fatty acid metabolism, thereby modulating their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-Phenylundecanoic acid
- 15-Phenylpentadecanoic acid
- Phenylacetic acid
- 3-Phenylpropanoic acid
- 3-Phenylpropenoic acid (cinnamic acid)
Uniqueness
13-Phenyltridecanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural feature imparts distinct physical and chemical properties, such as higher melting points and specific reactivity patterns, compared to its shorter or longer chain analogs .
Propriétés
IUPAC Name |
13-phenyltridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c20-19(21)17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPLVXRNWLOHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441542 | |
| Record name | 13-phenyltridecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20913-07-9 | |
| Record name | 13-phenyltridecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide](/img/structure/B1247434.png)
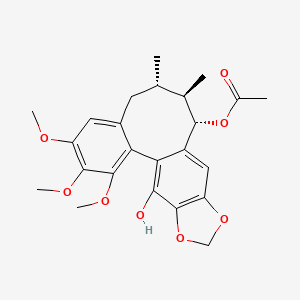
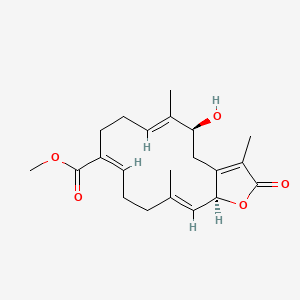
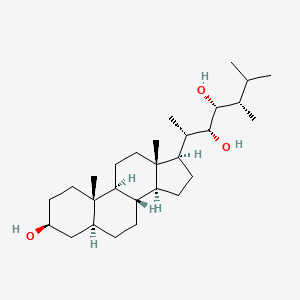
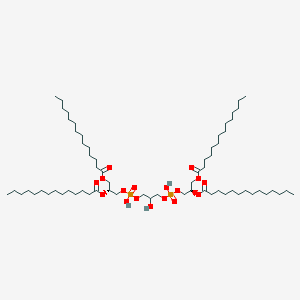
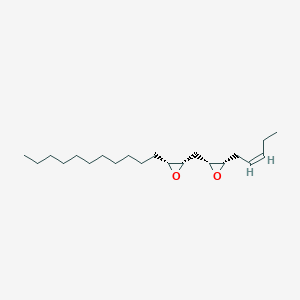
![(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate](/img/structure/B1247447.png)
